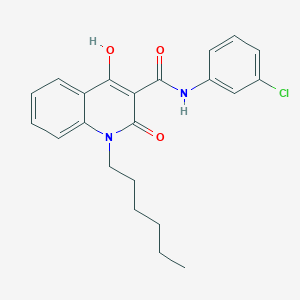
Propyl 3-chloro-4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-chloro-4-hydroxybenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydroxyl group is substituted at the 4-position and a chlorine atom at the 3-position, with a propyl ester group attached. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 3-chloro-4-hydroxybenzoate can be synthesized through esterification of 3-chloro-4-hydroxybenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as recrystallization or distillation to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction of the compound can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Propyl 3-chloro-4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceutical formulations as a preservative.
Industry: Utilized in the production of cosmetics and personal care products due to its preservative properties.
Mechanism of Action
The mechanism by which propyl 3-chloro-4-hydroxybenzoate exerts its effects is primarily through its interaction with microbial cell membranes. It disrupts the membrane integrity, leading to leakage of cellular contents and eventual cell death. The compound targets various molecular pathways involved in maintaining cell membrane structure and function.
Comparison with Similar Compounds
Propyl 4-hydroxybenzoate: Similar in structure but lacks the chlorine atom at the 3-position.
Methyl 3-chloro-4-hydroxybenzoate: Similar but with a methyl ester group instead of a propyl ester group.
Ethyl 4-hydroxybenzoate: Similar but with an ethyl ester group and no chlorine substitution.
Uniqueness: Propyl 3-chloro-4-hydroxybenzoate is unique due to the presence of both the chlorine atom and the propyl ester group, which confer distinct chemical and biological properties compared to its analogs. This combination enhances its antimicrobial activity and makes it a valuable compound in various applications.
Properties
CAS No. |
37470-49-8 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
propyl 3-chloro-4-hydroxybenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-2-5-14-10(13)7-3-4-9(12)8(11)6-7/h3-4,6,12H,2,5H2,1H3 |
InChI Key |
BSIHCYCJEOIHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


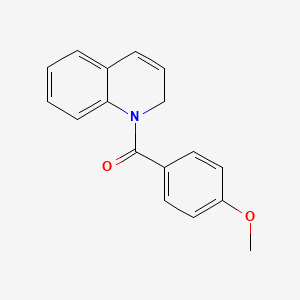
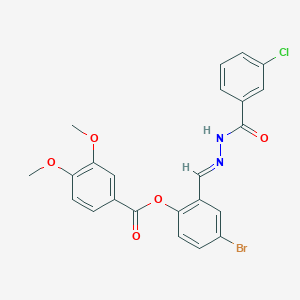
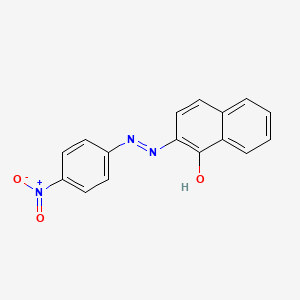
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
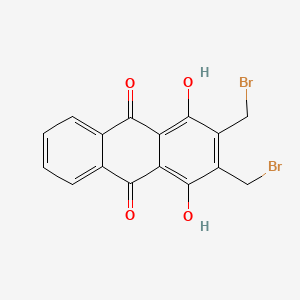
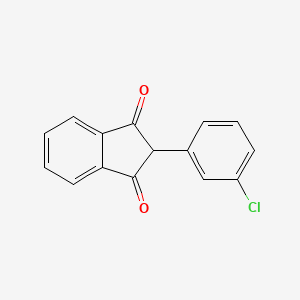
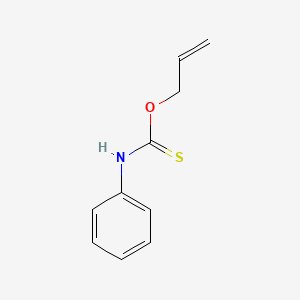

![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)
